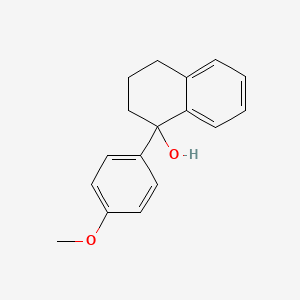

1-Hydroxy-1-(4-methoxyphenyl)tetralin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C17H18O2/c1-19-15-10-8-14(9-11-15)17(18)12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11,18H,4,6,12H2,1H3 |

InChI Key |

KITYLYRCUBYTCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC3=CC=CC=C32)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Hydroxy 1 4 Methoxyphenyl Tetralin

Established Synthetic Routes to 1-Hydroxy-1-(4-methoxyphenyl)tetralin

The most established and widely utilized method for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a tetralone precursor. This classic organometallic reaction provides a direct and efficient route to the target tertiary alcohol.

Grignard Reagent-Mediated Addition to Tetralone Precursors

The core of this synthetic strategy is the reaction between a 4-methoxyphenyl (B3050149) Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, and α-tetralone. The Grignard reagent, prepared from 4-bromoanisole (B123540) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), acts as a potent nucleophile. fiveable.meprepchem.com The carbon-magnesium bond is highly polarized, rendering the aryl carbon nucleophilic and capable of attacking the electrophilic carbonyl carbon of α-tetralone. prepchem.com

The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

General Reaction Scheme:

Optimization of Reaction Conditions and Yields

The success and efficiency of the Grignard synthesis of this compound are highly dependent on the careful control of reaction conditions. Several factors can be optimized to maximize the yield and purity of the product.

Key Optimization Parameters:

Solvent: The choice of solvent is critical for the formation and stability of the Grignard reagent. Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents due to their ability to solvate the magnesium species. numberanalytics.com The use of halogen-containing solvents has also been explored to potentially increase the coordination of the organomagnesium reagent to the substrate.

Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic nature of the reaction, especially during the addition of the carbonyl compound. Low to moderate temperatures, often between 0°C and room temperature, are generally employed to minimize side reactions. numberanalytics.com For some sensitive substrates, temperatures as low as -78°C may be necessary. numberanalytics.com

Reactant Purity and Stoichiometry: The purity of the magnesium and the absence of water are paramount for a successful Grignard reaction, as any moisture will quench the Grignard reagent. The stoichiometry of the reactants also plays a crucial role. An excess of the Grignard reagent is often used to ensure complete consumption of the ketone.

Stirring and Addition Rate: Efficient stirring is essential to ensure proper mixing of the reactants. numberanalytics.com The slow, dropwise addition of the tetralone solution to the Grignard reagent helps to control the reaction temperature and prevent the formation of byproducts.

Interactive Data Table: Optimization of Grignard Reaction Conditions

| Parameter | Condition | Rationale | Potential Issues |

| Solvent | Anhydrous Diethyl Ether or THF | Solvates the Grignard reagent, facilitating its formation and reactivity. | Ether is highly flammable and volatile. THF can be more difficult to dry completely. |

| Temperature | 0°C to Room Temperature | Balances reaction rate with minimizing side reactions like enolization or Wurtz coupling. | Higher temperatures can lead to decreased yield and formation of impurities. |

| Reactant Purity | Anhydrous conditions, high-purity magnesium | Prevents quenching of the highly basic Grignard reagent by protic sources. | Contamination with water will significantly reduce the yield. |

| Addition Rate | Slow, dropwise addition of tetralone | Controls the exothermicity of the reaction and minimizes local high concentrations of reactants. | Rapid addition can lead to uncontrolled temperature increase and side reactions. |

Alternative and Advanced Synthetic Approaches to Substituted 1-Hydroxytetralins

Beyond the traditional Grignard approach, several other synthetic methodologies can be employed to construct the substituted 1-hydroxytetralin scaffold. These methods often focus on the formation of the tetralin ring itself, which can then be further functionalized.

Catalytic Hydrogenation Methods in Tetralin Ring Formation

Catalytic hydrogenation is a fundamental method for the synthesis of the tetralin ring system from naphthalene (B1677914) precursors. This approach involves the reduction of one of the aromatic rings of naphthalene to yield the saturated cyclohexane (B81311) ring of tetralin.

Various catalysts have been investigated for this transformation, with nickel-based catalysts being traditionally employed. nih.gov However, other metals such as platinum, palladium, rhodium, and ruthenium supported on materials like alumina (B75360) or carbon have also shown high efficacy. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity of the hydrogenation, preventing over-hydrogenation to decalin. For instance, a Ni/S950 catalyst has been shown to achieve a high yield of tetralin from naphthalene under mild conditions.

While this method primarily produces the basic tetralin scaffold, the use of substituted naphthalenes, such as hydroxynaphthalenes, can provide a route to hydroxy-substituted tetralins. Subsequent functionalization at the C1 position would then be required to introduce the 4-methoxyphenyl group.

Interactive Data Table: Catalysts for Naphthalene Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Findings |

| Nickel | - | - | - | Traditionally used, effective for hydrogenation. |

| Ni/S950 | S950 resin | 200 | 20 | High yield of tetralin under mild conditions. |

| Bimetallic Cu-Co | Carbon | 180 | 5 | High yield of 2,5-dimethylfuran (B142691) from 5-hydroxymethylfurfural, demonstrating hydrogenation/hydrogenolysis activity. nih.gov |

| Ni | Mesoporous Carbon | 200 | 30 | Effective for hydrogenation in an aqueous medium. nih.gov |

| Platinum | Carbon | - | - | Can produce high yields of 2,5-dimethylfuran with careful control of residence time. nih.gov |

Intramolecular Cyclization Strategies for Tetralin Derivatives

Intramolecular cyclization reactions provide powerful and often stereoselective methods for the construction of the tetralin ring system. These strategies typically involve the formation of a carbon-carbon bond within a suitably functionalized acyclic precursor.

One notable example is the intramolecular Friedel-Crafts epoxy-arene (IFCEA) cyclization. This method has been successfully used to synthesize cis-diastereoselective chroman-fused tetralins. nih.gov The reaction involves the acid-catalyzed cyclization of 1-tetralone-derived glycidyl (B131873) ethers, leading to the formation of a new heterocyclic ring fused to the tetralin core. nih.gov This approach highlights the potential for creating complex polycyclic systems based on the tetralin scaffold.

Another strategy involves a one-pot double intramolecular cyclization of 4-aryl-2-[(arylthio)methyl]butanals mediated by BF₃·OEt₂. This cascade reaction proceeds via an intramolecular Friedel-Crafts hydroxyalkylation followed by an intramolecular Friedel-Crafts alkylation to afford cis-fused tetracyclic compounds containing a tetralin core. nih.gov

Friedel-Crafts Reactions for Tetralin Core Construction

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and are widely used for the synthesis of the tetralone precursors required for Grignard addition. The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids is a common method for producing 1-tetralones. researchgate.netacs.org This reaction is typically catalyzed by strong acids, such as polyphosphoric acid or Lewis acids like aluminum chloride. researchgate.netacs.org

For example, the synthesis of α-tetralone can be achieved through the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. acs.org Similarly, substituted tetralones can be prepared from appropriately substituted phenylacetic acids in a single-stage acylation-cycloalkylation process. acs.org Once the tetralone core is constructed, it can be readily converted to the corresponding 1-hydroxytetralin via Grignard addition as described previously.

Furthermore, cascade reactions involving a Prins cyclization and a Friedel-Crafts reaction have been developed for the synthesis of 4-aryltetralin-2-ols. nih.govbeilstein-journals.org This approach involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid to generate a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic compound in a Friedel-Crafts alkylation step. nih.govbeilstein-journals.org

Green Chemistry Principles in Tetralin Synthesis

The application of green chemistry principles to the synthesis of tetralin derivatives, including this compound, aims to reduce the environmental impact of the chemical process. These principles are integrated into various stages of the synthesis, from the choice of starting materials and solvents to the energy input and waste generation.

Atom Economy: The Grignard reaction for the synthesis of this compound is inherently atom-economical, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproduct is a magnesium salt, which is formed during the workup step. Maximizing the yield of the reaction further enhances its atom economy.

Use of Greener Solvents: Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated environmental and safety concerns. Green chemistry encourages the use of alternative, more sustainable solvents. Research has shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective replacements. 2-MeTHF, derivable from renewable resources, and CPME are known to have a better environmental, health, and safety profile compared to traditional ether solvents. Their use can also simplify the workup procedure due to their lower water solubility.

Catalyst Recycling and Heterogeneous Catalysis: While the primary synthesis of this compound via the Grignard reaction is stoichiometric, related processes in tetralin chemistry, such as the hydrogenation of naphthalene derivatives, can benefit from green catalytic approaches. The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse. This minimizes waste and the need for potentially hazardous separation processes. For instance, in the synthesis of the tetralin core from naphthalene, polymer-stabilized platinum nanoparticles have been used as a recyclable catalyst.

The following table summarizes the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | The Grignard reaction is inherently atom-economical, with most reactant atoms incorporated into the final product. |

| Safer Solvents and Auxiliaries | Replacement of traditional ethereal solvents (diethyl ether, THF) with greener alternatives like 2-MeTHF and CPME. |

| Design for Energy Efficiency | Utilization of continuous flow reactors and sonication to reduce energy consumption and improve reaction efficiency. |

| Catalysis | In related tetralin syntheses, employing recyclable heterogeneous catalysts to minimize waste and simplify purification. |

| Waste Prevention | Implementing sustainable workup procedures that allow for solvent recycling and byproduct recovery. |

Stereochemical Investigations and Control in 1 Hydroxy 1 4 Methoxyphenyl Tetralin Synthesis

Enantiomeric and Diastereomeric Considerations for 1-Hydroxytetralins

The synthesis of 1-hydroxytetralins often involves the reduction of the corresponding tetralone precursor. When the tetralone is substituted, the reduction of the carbonyl group can lead to the formation of diastereomers. The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemistry of the resulting hydroxyl group.

A pertinent example can be seen in the diastereoselective reduction of tetralin-1,4-dione, which yields cis- and trans-1,4-dihydroxytetralin. The choice of reducing agent significantly influences the diastereomeric ratio (d.r.) of the product. beilstein-journals.orgnih.gov Bulky reducing agents, such as L-Selectride, tend to attack from the less sterically hindered face, leading to a preference for the cis-diol. beilstein-journals.orgnih.gov Conversely, other reagents like Red-Al may favor the formation of the trans-diol. beilstein-journals.orgnih.gov While 1-hydroxy-1-(4-methoxyphenyl)tetralin itself does not have a second stereocenter in the tetralin core unless further substituted, these principles of diastereoselection are fundamental when designing syntheses for more complex analogs.

| Reducing Agent | Diastereomeric Ratio (cis:trans) of Tetralin-1,4-diol | Reference |

|---|---|---|

| NaBH₄ | 58:42 | beilstein-journals.org |

| LiAlH₄ | 32:68 | beilstein-journals.org |

| Red-Al | 13:87 | beilstein-journals.org |

| BH₃·THF | 61:39 | beilstein-journals.org |

| L-Selectride | 84:16 | beilstein-journals.org |

Strategies for Enantioselective Synthesis of this compound

The creation of the tertiary benzylic alcohol in this compound in an enantiomerically pure form is a significant synthetic challenge. nih.govelsevierpure.com Strategies to achieve this often rely on the asymmetric addition of a 4-methoxyphenyl (B3050149) nucleophile to a tetralone precursor or the asymmetric reduction of a corresponding ketone.

One effective approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govelsevierpure.com For instance, the addition of organometallic reagents to ketones in the presence of a chiral ligand can afford tertiary alcohols with high enantiomeric excess (ee). nih.govelsevierpure.com The use of a stereogenic sulfoxide (B87167) as a chiral auxiliary on the ketone has been shown to direct the addition of various organometallics, leading to the formation of tertiary alcohols in high diastereomeric and enantiomeric purity. nih.govelsevierpure.comnih.gov After the addition, the auxiliary can be reductively cleaved to yield the desired chiral tertiary alcohol. nih.gov

| Ketone Substrate | Nucleophile | Chiral Control Method | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-2-((4-methylphenyl)sulfinyl)acetophenone | (4-methoxyphenyl)magnesium bromide | Chiral Sulfoxide Auxiliary | >10:1 | High (after auxiliary removal) | nih.gov |

| (S)-1-phenyl-2-(p-tolylsulfinyl)ethanone | 4-methoxyphenyl lithium in presence of CeCl₃ | Chiral Sulfoxide Auxiliary | >10:1 | High (after auxiliary removal) | nih.gov |

Diastereoselective Control in Tetralin Derivative Formation

When additional stereocenters are present or introduced in the tetralin framework, controlling the relative stereochemistry between them becomes crucial. Diastereoselective control can be achieved through various synthetic strategies, including substrate-controlled and reagent-controlled methods.

For instance, in the synthesis of 1,3-disubstituted tetralin derivatives, Lewis acid-catalyzed benzylic C(sp³)–H bond functionalization has been shown to proceed with high diastereoselectivity. nih.gov The choice of the Lewis acid catalyst can be critical in achieving high diastereomeric ratios. Furthermore, Diels-Alder reactions involving in situ generated ortho-xylylenes provide a powerful tool for the stereoselective synthesis of substituted tetralins. nih.gov The inherent stereospecificity of the Diels-Alder reaction allows for the predictable formation of specific diastereomers.

The reduction of tetralin-1,4-dione, as previously mentioned, also serves as an excellent example of diastereoselective control, where the choice of the reducing agent dictates the formation of either the cis or trans diastereomer. beilstein-journals.orgnih.gov

Conformational Analysis of this compound Stereoisomers

The three-dimensional structure and conformational preferences of the stereoisomers of this compound are determined by the interplay of steric and electronic factors. The tetralin ring typically adopts a half-chair conformation. The substituents on the stereogenic center at C1 will preferentially occupy positions that minimize steric strain.

Conformational analysis of such molecules can be performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, including Density Functional Theory (DFT) calculations. copernicus.orgresearchgate.net NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the relative orientation of atoms in solution. copernicus.orgresearchgate.net

| Method | Key Parameters Determined | Typical Findings for Tetralin Derivatives | Reference |

|---|---|---|---|

| X-ray Crystallography | Bond lengths, bond angles, dihedral angles, absolute configuration | Precise 3D structure in the solid state, often revealing a half-chair conformation for the tetralin ring. | researchgate.netmdpi.commdpi.com |

| NMR Spectroscopy | Coupling constants, chemical shifts, Nuclear Overhauser Effects (NOEs) | Information on the predominant conformation in solution and the relative orientation of substituents. | copernicus.orgresearchgate.netresearchgate.net |

| DFT Calculations | Relative conformational energies, rotational barriers, optimized geometries | Prediction of the most stable conformers and the energy landscape of conformational interconversion. | nih.govresearchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Transformations of 1 Hydroxy 1 4 Methoxyphenyl Tetralin

Dehydration Reactions and Formation of Dihydronaphthalene Analogues

The tertiary benzylic hydroxyl group in 1-Hydroxy-1-(4-methoxyphenyl)tetralin is readily eliminated under acidic conditions to form the corresponding dihydronaphthalene analogue, 1-(4-methoxyphenyl)-3,4-dihydronaphthalene. This dehydration reaction is a facile process due to the formation of a stable tertiary benzylic carbocation intermediate. ucalgary.ca

A common method for this transformation involves treating this compound with a catalytic amount of a strong acid, such as para-toluenesulfonic acid, in a non-polar solvent like toluene (B28343). prepchem.com The reaction is typically carried out at reflux with continuous removal of water, for instance, by using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the alkene product. prepchem.com

The mechanism of this acid-catalyzed dehydration proceeds via an E1 pathway. youtube.com The first step involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). youtube.com Subsequent departure of the water molecule generates a tertiary benzylic carbocation at the 1-position of the tetralin ring. This carbocation is stabilized by both the adjacent phenyl ring and the tetralin system. Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon (C2), leading to the formation of the double bond and yielding the 1-(4-methoxyphenyl)-3,4-dihydronaphthalene product. youtube.com

Table 1: Conditions for Dehydration of this compound

| Reactant | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| This compound | para-Toluenesulfonic acid | Toluene | Reflux, 16 hours, with Dean-Stark trap | 1-(4-Methoxyphenyl)-3,4-dihydronaphthalene | 67% | prepchem.com |

| Tertiary Benzylic Alcohols (general) | Strong Acid (e.g., H2SO4) | - | Heat | Conjugated Alkenes | - | ucalgary.ca |

Functional Group Interconversions at the 1-Position and Aromatic Ring

The hydroxyl group at the 1-position of this compound is a key site for functional group interconversions. Standard methods for converting alcohols to other functional groups can be applied, although the tertiary benzylic nature of this alcohol influences its reactivity. fiveable.me For instance, conversion to alkyl halides can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). fiveable.me These reactions likely proceed through an SN1 mechanism due to the stability of the resulting tertiary benzylic carbocation. libretexts.org Etherification can also be accomplished under appropriate conditions, though acid-catalyzed methods may lead to competing dehydration.

The aromatic rings of the tetralin and the 4-methoxyphenyl (B3050149) group are also amenable to functional group transformations. The methoxy (B1213986) group on the phenyl ring is an ortho-, para-director for electrophilic aromatic substitution, making these positions susceptible to reactions such as nitration, halogenation, and Friedel-Crafts reactions. The tetralin ring itself can also undergo electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

Oxidative Transformations of the Tetralin System

The tetralin system and the benzylic position of this compound are susceptible to oxidation. The tertiary benzylic alcohol itself is resistant to oxidation under conditions that typically oxidize primary and secondary alcohols because it lacks a hydrogen atom on the carbinol carbon. fiveable.me However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the carbon-carbon bond.

A more common oxidative transformation involves the benzylic positions of the tetralin ring. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the regioselective oxidation of tetrahydronaphthalenes to the corresponding α-tetralones. nih.gov In the case of this compound, oxidation at the C4 position of the tetralin ring could potentially occur, leading to a ketone functionality.

Furthermore, manganese dioxide (MnO2) is a mild and selective oxidizing agent for benzylic alcohols. mychemblog.comyoutube.com While the tertiary alcohol at the 1-position is unreactive, if other benzylic C-H bonds are present in a modified version of the molecule, MnO2 could be used for their selective oxidation. jove.com The mechanism of MnO2 oxidation is believed to involve a radical intermediate. jove.com

Reductive Transformations and Hydrogenation Pathways

The hydroxyl group of this compound can be removed through reductive transformations to yield the corresponding hydrocarbon, 1-(4-methoxyphenyl)tetralin. A method for the reduction of benzylic alcohols to alkanes involves the use of hydriodic acid in a biphasic toluene-water medium, with red phosphorus as a stoichiometric reducing agent. beilstein-journals.orgnih.govnih.gov This method has been shown to be effective for primary, secondary, and tertiary benzylic alcohols, with tertiary alcohols reacting the fastest. nih.gov The reaction is tolerant of various functional groups, including ethers. nih.gov

Another approach for the deoxygenation of the tertiary alcohol is through hydrogenolysis. This typically involves the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride. Alternatively, catalytic hydrogenation can be employed. While the aromatic rings are generally stable under mild hydrogenation conditions, more forcing conditions with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the saturation of the aromatic rings, ultimately yielding 1-(4-methoxycyclohexyl)decalin. The complete hydrogenation of the naphthalene (B1677914) core to decalin is a well-established industrial process, though it requires specific catalysts and conditions to control selectivity. wikipedia.org

Acid-Catalyzed Rearrangements and Cyclizations

Under acidic conditions, the tertiary benzylic carbocation formed from this compound can undergo rearrangements. One potential rearrangement is a Wagner-Meerwein shift, where an alkyl or aryl group migrates to the carbocationic center to form a more stable carbocation. organic-chemistry.org However, given the initial stability of the tertiary benzylic carbocation, such rearrangements might require specific structural features or more forcing conditions.

A more relevant rearrangement, should a suitable precursor be formed, is the pinacol (B44631) rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com If this compound were to be converted to a 1,2-diol, for example, by hydroxylation of the double bond in the corresponding dihydronaphthalene, the resulting diol could undergo an acid-catalyzed pinacol rearrangement. In this reaction, protonation of one hydroxyl group and its departure as water would generate a carbocation, which would then trigger the migration of an adjacent alkyl or aryl group to form a ketone. The migratory aptitude of different groups would determine the final product.

Radical Reactions Involving this compound

The tertiary alcohol group of this compound can be removed via a radical deoxygenation reaction. The Barton-McCombie deoxygenation is a well-established method for this transformation. wikipedia.orgnrochemistry.comchem-station.comorganic-chemistry.orglibretexts.org This two-step procedure involves the conversion of the alcohol into a thiocarbonyl derivative, such as a xanthate or a thioformate. nrochemistry.comdaneshyari.com The thiocarbonyl derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical chain carrier, typically tributyltin hydride (Bu3SnH). nrochemistry.comdaneshyari.com

The mechanism proceeds via a radical chain reaction. The tributyltin radical, generated from the initiator, attacks the sulfur atom of the thiocarbonyl group, leading to the fragmentation of the C-O bond and the formation of a tertiary alkyl radical at the 1-position of the tetralin ring. wikipedia.org This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the deoxygenated product, 1-(4-methoxyphenyl)tetralin, and regenerate the tributyltin radical, which continues the chain reaction. wikipedia.org This method is particularly useful for tertiary alcohols where other deoxygenation methods might be problematic. daneshyari.comrsc.orgrsc.org

Table 2: Summary of Radical Deoxygenation of Tertiary Alcohols

| Reaction Name | Key Reagents | Intermediate | Product Type | Reference |

| Barton-McCombie Deoxygenation | Thiocarbonyl derivative, AIBN, Tributyltin hydride | Alkyl radical | Alkane | nrochemistry.com |

| Via Thioformates | Thioformate derivative, Tributyltin hydride | Alkyl radical | Hydrocarbon | daneshyari.com |

| Via Mixed Oxalate (B1200264) Esters | Mixed oxalate ester with N-hydroxy-2-thiopyridone | Alkyl radical | Hydrocarbon | rsc.org |

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 1 4 Methoxyphenyl Tetralin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-Hydroxy-1-(4-methoxyphenyl)tetralin. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assignment of this compound. The chemical shifts (δ), multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the tetralin and methoxyphenyl rings, the aliphatic protons of the tetralin core, the hydroxyl proton, and the methoxy (B1213986) group protons. The aromatic region would likely display complex multiplets for the protons on the tetralin's benzene (B151609) ring and a characteristic AA'BB' system for the para-substituted methoxyphenyl ring. The aliphatic protons of the tetralin moiety would appear as multiplets in the upfield region. A singlet for the methoxy group protons and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O, are also expected.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. This would include the quaternary carbons of the aromatic rings and the C1 carbon bearing the hydroxyl and methoxyphenyl groups, as well as the methine, methylene (B1212753), and methyl carbons. The chemical shift of the methoxy carbon typically appears around 55 ppm. nih.gov

A representative table of expected chemical shifts is provided below based on known data for similar structures.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (Tetralin) | 7.0 - 7.5 (m) | 125.0 - 135.0 |

| Aromatic CH (Methoxyphenyl) | 6.8 - 7.4 (d, d) | 113.0 - 130.0 |

| Aliphatic CH₂ (Tetralin) | 1.8 - 3.0 (m) | 20.0 - 40.0 |

| -OCH₃ | ~3.8 (s) | ~55.0 |

| C1-OH | Variable (br s) | - |

| C1 (quaternary) | - | 75.0 - 85.0 |

| Aromatic C-O | - | 158.0 - 160.0 |

| Other Aromatic C (quaternary) | - | 130.0 - 145.0 |

Note: This is a generalized representation. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment and resolve any ambiguities from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be instrumental in assigning the protons on the aliphatic portion of the tetralin ring and confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This powerful technique helps in piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. For example, correlations from the methoxy protons to the corresponding aromatic carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule. This would be particularly useful in determining the relative orientation of the methoxyphenyl group with respect to the tetralin ring system.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The expected molecular formula is C₁₇H₁₈O₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for analyzing any reaction mixtures in which it is a component. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum of the eluting peak confirms its identity. The fragmentation pattern observed in the mass spectrum can also provide structural information. A common synthetic route to related dihydronaphthalene structures involves the dehydration of this compound, a reaction that can be monitored by GC-MS. prepchem.comacs.org

Expected Fragmentation Pattern: Upon electron ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of a water molecule (M-18) from the tertiary alcohol, loss of the methoxy group (M-31), and cleavage of the bond between the tetralin and methoxyphenyl moieties, leading to fragment ions corresponding to each of these structural units.

| m/z | Possible Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 236 | [M - H₂O]⁺ |

| 223 | [M - OCH₃]⁺ |

| 135 | [C₁₀H₁₁]⁺ (Tetralin fragment) |

| 121 | [C₇H₇O]⁺ (Methoxyphenyl fragment) |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Expected IR Absorption Bands:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. nih.gov

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H stretching vibrations in the aromatic rings. nih.gov

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the C-H stretching vibrations of the aliphatic methylene groups in the tetralin ring. nih.gov

C=C Stretch (Aromatic): Several medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ would be expected for the C-O stretching vibrations of the tertiary alcohol and the aryl ether (methoxy group).

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 2960 - 2850 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| C-O (Alcohol, Ether) | 1250 - 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a complete and unambiguous solid-state structure of this compound, assuming a suitable single crystal can be obtained. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| V (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor (%) | 4.5 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Given that this compound possesses a stereocenter at the C1 position, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical assignment of such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this differential absorption versus wavelength.

For a given enantiomer, the CD spectrum will exhibit positive and/or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The enantiomeric counterpart will display a mirror-image CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., (R) or (S)), the absolute stereochemistry of the synthesized or isolated compound can be determined. The chromophores in this compound, namely the phenyl and methoxyphenyl groups, are expected to give rise to distinct Cotton effects in the UV region, which would be sensitive to the spatial arrangement of these groups around the stereocenter.

Table 2: Hypothetical Circular Dichroism Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 280 | +15,000 |

| 250 | -10,000 |

| 220 | +25,000 |

Computational Chemistry and Theoretical Studies on 1 Hydroxy 1 4 Methoxyphenyl Tetralin

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Hydroxy-1-(4-methoxyphenyl)tetralin. Methods such as the B3LYP hybrid functional combined with a split-valence basis set like 6-311++G(d,p) are frequently used to optimize molecular geometry and calculate electronic properties. niscpr.res.innih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited. For aromatic alcohols, these calculations provide insight into how substituents and conformation affect the electronic distribution and subsequent reactivity.

Another valuable tool derived from quantum calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwolfram.com For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic character.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.6 eV | Electron-donating ability |

| ELUMO | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.1 D | Molecular polarity |

Molecular Modeling and Conformational Landscape Exploration

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers. The tetralin ring itself is not planar and exists in a half-chair conformation. nih.gov The molecule has several key rotational degrees of freedom:

The bond connecting the 4-methoxyphenyl (B3050149) group to the tetralin ring.

The orientation of the hydroxyl group.

The orientation of the methoxy group relative to its aromatic ring.

Computational exploration of the conformational landscape typically begins with molecular mechanics scans to identify low-energy regions, followed by higher-level DFT calculations to accurately determine the energies of various conformers and the barriers to rotation between them. mdpi.com The relative energies of these conformers determine their population at a given temperature. For instance, the rotation of the 4-methoxyphenyl group relative to the tetralin core is a critical factor, as different orientations can lead to varied intramolecular interactions and steric hindrances, with rotational barriers that can be on the order of several kcal/mol. mdpi.comresearchgate.netnih.gov X-ray analysis of similar structures indicates that such substitutions can create a conformational bias, removing the degeneracy found in the parent tetralin scaffold. nih.gov

| Conformer | Dihedral Angle (C-C-CAr-CAr) | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|---|

| A | ~60° | 0.00 | Global minimum, staggered orientation |

| B | ~180° | 1.25 | Local minimum, anti-periplanar |

| TS1 | ~120° | 5.50 | Rotational barrier between A and B |

Prediction of Spectroscopic Data (NMR, IR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govimist.maresearchgate.net By computing the magnetic shielding tensors for a DFT-optimized geometry, theoretical chemical shifts can be obtained. nih.gov These calculated values, when compared with experimental data, serve as a powerful tool for structure verification and assignment of complex spectra. acs.orgruc.dkmdpi.com For this compound, calculations would predict distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring, the methoxy protons, and the hydroxyl proton.

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computed. DFT calculations can predict the positions and intensities of characteristic absorption bands. For the target molecule, key predicted vibrations would include the O-H stretching of the hydroxyl group (typically a broad band), aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching for the ether and alcohol moieties. Comparing the computed vibrational spectra with experimental data helps confirm the presence of specific functional groups and provides insights into bonding and intramolecular interactions. semanticscholar.org

| Carbon Type | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|

| Quaternary C-OH | 75.8 | 70-80 |

| Aromatic C-OCH₃ | 159.2 | 155-160 |

| Aromatic CH | 128.5 | 110-135 |

| Aliphatic CH₂ (Tetralin) | 29.4 | 20-35 |

| Methoxy CH₃ | 55.6 | 55-60 |

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | 3450 | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3055 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2930 | 2850-2960 |

| C-O Stretch (Ether) | 1245 | 1230-1270 (asym.) |

| C-O Stretch (Alcohol) | 1040 | 1000-1260 |

Mechanistic Investigations via Transition State Calculations

Computational chemistry provides profound insights into reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as acid-catalyzed dehydration, theoretical methods can be used to locate the transition state structure and calculate its energy. scholaris.camdpi.comresearchgate.net

The dehydration of this tertiary benzylic alcohol would likely proceed via an E1 mechanism, involving the protonation of the hydroxyl group, loss of water to form a stable tertiary carbocation, and subsequent elimination of a proton to form an alkene. Transition state calculations, using methods like DFT, can model the geometry of the highest energy point along this reaction coordinate. The calculated activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate. Such studies can also help predict regioselectivity and stereoselectivity in reactions where multiple products are possible.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Protonated Alcohol) | 0.0 | Starting material |

| Transition State 1 (C-O bond breaking) | +15.2 | Activation energy for carbocation formation |

| Intermediate (Carbocation + H₂O) | +5.8 | Stable intermediate |

| Transition State 2 (C-H bond breaking) | +8.1 | Activation energy for elimination |

| Product (Alkene + H₃O⁺) | -4.5 | Final product |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Non-covalent interactions play a critical role in defining the preferred conformation and properties of a molecule. mdpi.comnih.gov In this compound, a key potential intramolecular interaction is a hydrogen bond between the hydroxyl group (the donor) and the oxygen atom of the methoxy group (the acceptor). researchgate.netmdpi.com The existence and strength of such a bond depend heavily on the molecule's conformation.

Computational methods can be used to characterize these weak interactions. The enthalpy of an intramolecular hydrogen bond can be estimated by comparing the energy of the hydrogen-bonded conformer with a non-bonded reference conformer. acs.org More advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis provide a more detailed picture. researchgate.netnih.govresearchgate.net QTAIM analysis can identify a bond critical point (BCP) between the hydrogen and acceptor atoms, with the electron density at this point correlating to the bond's strength. NCI plots visually represent weak interactions, distinguishing between stabilizing hydrogen bonds (typically shown as blue or green discs) and steric repulsion (red discs). For this molecule, such analyses would confirm whether a stabilizing O-H···O interaction exists in low-energy conformers.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| H···O Distance | 2.1 Å | Within typical hydrogen bond range |

| O-H···O Angle | 115° | Geometrically constrained by the molecular frame |

| Bonding Energy (ΔHintra-HB) | -2.5 kcal/mol | Indicates a weak stabilizing interaction |

| Electron Density at BCP (QTAIM) | 0.015 a.u. | Confirms a closed-shell (non-covalent) interaction |

Synthetic Modifications and Derivatization Strategies of 1 Hydroxy 1 4 Methoxyphenyl Tetralin

Synthesis of Analogues with Modified Aromatic or Aliphatic Moieties

Modifications to the aromatic and aliphatic portions of 1-Hydroxy-1-(4-methoxyphenyl)tetralin can significantly alter its steric and electronic properties.

One key transformation of the aliphatic moiety is the dehydration of the tertiary alcohol. Treatment of this compound with para-toluenesulfonic acid in toluene (B28343) at reflux leads to the formation of 1-(4-Methoxyphenyl)-3,4-dihydronaphthalene. prepchem.com This reaction proceeds via an acid-catalyzed elimination of a water molecule, introducing a double bond into the tetralin ring system. This dihydronaphthalene derivative can then undergo further reactions, such as hydrogenation. For instance, the hydrogenation of 1-(4-Methoxyphenyl)-3,4-dihydronaphthalene using a 10% Palladium on carbon catalyst in ethanol (B145695) yields 1-(4-Methoxyphenyl)tetralin.

While direct electrophilic substitution on the tetralin or the methoxyphenyl ring of the parent compound is not extensively documented, related Friedel-Crafts reactions on tetralin scaffolds are well-established. nih.gov These reactions, typically employing Lewis acid catalysts, allow for the introduction of various substituents onto the aromatic ring. For instance, cascade intramolecular Prins/Friedel-Crafts cyclizations have been utilized to synthesize 4-aryltetralin-2-ols, demonstrating the feasibility of aromatic functionalization in similar systems. beilstein-journals.orgbeilstein-journals.org

Introduction of Heteroatoms into the Tetralin Scaffold

The incorporation of heteroatoms, such as nitrogen and sulfur, into the tetralin framework of this compound can lead to novel heterocyclic analogues with distinct properties.

Methodologies for the synthesis of nitrogen-containing tetralin derivatives often involve cascade reactions. For example, a nitrogen deletion/Diels-Alder cascade reaction has been reported for the synthesis of substituted tetralins, which could be adapted to introduce nitrogen-containing dienophiles. nih.gov The synthesis of tetralin-fused spirooxindoles also highlights strategies for incorporating nitrogen into complex polycyclic systems derived from tetralin precursors. researchgate.net

The synthesis of sulfur-containing tetralin derivatives can be approached through various established organosulfur chemistry reactions. nih.gov While specific examples starting from this compound are not prevalent, general methods for the synthesis of sulfur-containing scaffolds in medicinal chemistry, such as the formation of thioethers and sulfones, could be applied. nih.gov

Preparation of Multi-substituted Tetralin Derivatives

The synthesis of multi-substituted tetralin derivatives from this compound can be achieved through a sequence of reactions targeting different positions on the molecule. For instance, following the dehydration to 1-(4-Methoxyphenyl)-3,4-dihydronaphthalene, electrophilic addition reactions to the double bond could introduce two new functional groups. Subsequent aromatization or further modification of these groups would lead to a variety of di- and tri-substituted tetralin derivatives.

Furthermore, sequential functionalization of the aromatic rings is a viable strategy. For example, a Friedel-Crafts acylation could be performed on the tetralin ring, followed by modification of the resulting ketone. The methoxy (B1213986) group on the phenyl ring can also be a site for derivatization, such as demethylation to a phenol, which can then undergo further reactions.

Applications as Key Intermediates in Complex Molecule Synthesis

The this compound scaffold and its derivatives are valuable intermediates in the construction of more complex molecules, including natural products and biologically active compounds. The tetralone subunit, which is structurally related, is a recurring motif in a variety of natural products. semanticscholar.orgresearchgate.net Total syntheses of such compounds often rely on the strategic construction of the tetralone core, which can be accessed from intermediates like this compound.

The dehydrated analogue, 1-(4-Methoxyphenyl)-3,4-dihydronaphthalene, serves as a versatile precursor for further synthetic elaborations. prepchem.com Its double bond can participate in various cycloaddition and addition reactions, allowing for the construction of intricate polycyclic systems. The ability to introduce functionality at different positions of the tetralin and phenyl rings makes these compounds valuable building blocks in medicinal chemistry for the development of new therapeutic agents. For instance, tetralin derivatives are being investigated as ligands for various biological targets.

Emerging Methodologies and Future Perspectives in 1 Hydroxy 1 4 Methoxyphenyl Tetralin Research

Advancements in Catalysis for Tetralin Transformations

The synthesis of the tetralin core typically involves the catalytic hydrogenation of naphthalene (B1677914) or its derivatives. wikipedia.org Recent research has focused on developing more efficient, selective, and sustainable catalytic systems for this transformation. These advancements are crucial for the industrial-scale production of tetralin-based compounds.

One significant area of progress is the use of nanoparticle catalysts stabilized within unique supports. For instance, low-loaded (1 wt.%) platinum nanoparticles stabilized in a hyper-cross-linked aromatic polymer (HAP) have been successfully applied to naphthalene hydrogenation. mdpi.comresearchgate.net This system demonstrates high stability and reusability under reaction conditions (250 °C, 6 MPa) and achieves nearly 100% selectivity to tetralin at almost full conversion when using supercritical hexane (B92381) as a solvent. mdpi.comresearchgate.net The use of supercritical fluids enhances mass transfer, leading to higher reaction rates and process intensification. mdpi.com

Other catalytic systems based on NiMo/Al2O3 and CoMo/Al2O3 are also being explored for both hydrogenation of naphthalene and dehydrogenation of tetralin. mdpi.com Studies have shown that Ni-based catalysts exhibit higher functionality for these transformations compared to Co-based ones. mdpi.com The optimization of reaction temperature is critical; for example, with a NiMo/Al2O3 catalyst, naphthalene hydrogenation increases as the temperature rises from 210 to 300 °C, but further increases can lead to a decrease in efficiency. mdpi.com

These catalytic advancements, while often demonstrated on the parent naphthalene molecule, provide a powerful toolkit for the synthesis of the core structure of 1-Hydroxy-1-(4-methoxyphenyl)tetralin.

Table 1: Comparison of Modern Catalytic Systems for Tetralin Synthesis

| Catalyst System | Support/Solvent | Substrate | Key Conditions | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| 1 wt.% Pt Nanoparticles | Hyper-cross-linked Aromatic Polymer (HAP) / Supercritical Hexane | Naphthalene | 250 °C, 6 MPa | ~100% conversion, ~100% selectivity for Tetralin | mdpi.com, researchgate.net |

| NiMo/Al2O3 | Alumina (B75360) / Steel Balls (Induction Heating) | Naphthalene | 210–380 °C, 18 bar | Temperature-dependent, high conversion at 300 °C | mdpi.com |

| CoMo/Al2O3 | Alumina / Steel Balls (Induction Heating) | Naphthalene | 210–380 °C, 18 bar | Lower hydrogenation functionality than NiMo catalyst | mdpi.com |

Development of Novel Reaction Sequences and Cascades

A recently developed methodology involves a nitrogen deletion/Diels-Alder cascade reaction. acs.org This approach allows for the synthesis of highly substituted tetralins from isoindoline (B1297411) precursors, with good tolerance for various functional groups on both the dienophile and the isoindoline. acs.org This strategy represents a new synthetic protocol for accessing complex tetralin derivatives that could be applied to the synthesis of novel analogues of this compound. acs.org

Another innovative approach is the cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids. chemrxiv.org This method, which utilizes an inexpensive oxidant (sodium percarbonate), enables the direct formation of the tetralin ring system from readily available starting materials. chemrxiv.org The reaction demonstrates the power of C-H activation logic to streamline synthesis, and its applicability has been shown in the rapid, high-yielding total synthesis of the natural product (±)-russujaponol F, which features a tetralin core. chemrxiv.org

High-Throughput Synthesis and Screening in Tetralin Chemistry

The discovery of new reactions and the optimization of existing ones are being accelerated by high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for a large number of experiments to be performed rapidly, exploring a wide range of catalysts, reagents, and reaction conditions.

In the context of tetralin chemistry, automated reaction optimization has been applied to the aerobic oxidation of tetralin using a hybrid algorithm that combines global optimization, surrogate modeling, and designed screening. acs.org In one example, a reactor was run for 36 hours, performing 61 distinct experiments to optimize the process, ultimately achieving a 65% yield. acs.org This level of rapid optimization would be unfeasible with traditional, manual laboratory techniques. Such HTE approaches could be invaluable for discovering optimal conditions for the synthesis of this compound or for developing new reactions to create its derivatives.

Integration with Photochemistry and Electrochemistry

Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, offering alternative modes of reactivity under mild conditions. acs.orgmdpi.com These methods harness the energy of light or electricity to drive chemical transformations that can be difficult to achieve through conventional thermal methods.

Photocatalysis, in particular, has been embraced as a transformative synthetic method. acs.org Light energy can be used to generate highly reactive intermediates, such as radicals, enabling novel bond formations. acs.orgmdpi.com For instance, the aerobic oxidation of tetralin can be achieved photochemically. acs.org

Electrochemistry provides another means to generate reactive species and drive redox reactions without the need for chemical oxidants or reductants. mdpi.com Both photoredox catalysis and electrosynthesis have been shown to be effective for a variety of transformations, including the formation of C-N and C-C bonds, which could be used to functionalize the tetralin scaffold. mdpi.com While the generation of the key reactive intermediates is distinct in each method, both provide access to a multitude of complex structures under environmentally benign conditions. mdpi.com The integration of these techniques into synthetic routes towards this compound could unlock new pathways and provide access to previously inaccessible analogues.

Table 2: Comparison of Photochemical and Electrochemical Methods in Synthesis

| Feature | Photochemistry / Photoredox Catalysis | Electrochemistry | Reference |

|---|---|---|---|

| Energy Source | Light (e.g., UV, Visible) | Electric Current | acs.org, mdpi.com |

| Key Principle | Generation of excited states or radical intermediates via photo-induced electron transfer. | Direct electron transfer at an electrode surface to generate reactive species. | acs.org, mdpi.com |

| Typical Transformations | C-H functionalization, C-C and C-N bond formation, redox reactions. | C-H functionalization, C-C and C-N bond formation, redox reactions. | mdpi.com |

| Advantages | Mild reaction conditions, high selectivity, ability to access unique reactive states. | Avoids chemical redox agents, precise control over redox potential, often fast reaction times. | acs.org, mdpi.com |

Design of New Synthetic Tools for this compound Analogues

The ultimate goal of developing new methodologies is to create a robust toolbox for the design and synthesis of novel molecules with tailored properties. The advancements in catalysis, cascade reactions, and photo/electrochemistry directly contribute to this goal by enabling the creation of diverse analogues of this compound.

For example, "skeletal editing" provides a powerful strategy for modifying a core molecular structure. A recently reported method allows for a stepwise carbon-to-oxygen swap in tetralins, transforming them into valuable chroman scaffolds. researchgate.net This type of single-atom editing, enabled by oxidative ring contraction, dramatically expands the accessible chemical space from a common tetralin precursor. researchgate.net

Furthermore, new synthetic sequences are being used to attach complex heterocyclic systems to the tetralin core. In one study, a series of novel thiazoline-tetralin derivatives were synthesized and evaluated for biological activity. nih.gov This work exemplifies how the tetralin structure can be used as a starting point for creating more complex molecules by appending other pharmacologically relevant rings. These new tools allow chemists to systematically modify the structure of this compound—altering steric bulk, electronic properties, and hydrogen-bonding capabilities—to explore structure-activity relationships and develop new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Hydroxy-1-(4-methoxyphenyl)tetralin, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization of methoxyphenyl-substituted precursors. For example, tetralin derivatives are often synthesized via catalytic hydrogenation or dehydrogenation pathways under controlled temperature and pressure . Reaction optimization (e.g., solvent polarity, catalyst selection) is critical; tetralin-based systems show sensitivity to Lewis acid catalysts (e.g., AlCl₃) and inert atmospheres to prevent oxidation of the methoxyphenyl group .

Q. How can researchers validate the structural integrity of this compound using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving stereochemistry and hydrogen-bonding networks. For tetralin derivatives, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., π-π stacking between methoxyphenyl groups) . Ensure high-resolution data (>1.0 Å) to resolve hydroxyl group orientation .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is effective due to the compound’s aromaticity. Calibration against structurally similar standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) improves accuracy . GC-MS with derivatization (e.g., silylation of the hydroxyl group) enhances volatility and detection sensitivity .

Advanced Research Questions

Q. How do computational models predict thermodynamic properties (e.g., enthalpy of vaporization) of this compound, and how do they compare to experimental data?

- Methodology : Use group contribution methods (e.g., Joback, Benson) or quantum mechanical calculations (DFT/B3LYP) to estimate ΔHvap. Compare results with experimental high-pressure vaporization data (e.g., from static or dynamic ebulliometry). For tetralin derivatives, deviations >5% between models (e.g., Pitzer’s correlation) and experimental ΔHvap suggest polar functional groups (hydroxyl, methoxy) require adjusted interaction parameters .

Q. What kinetic models describe the dehydrogenation of this compound in catalytic upgrading processes?

- Methodology : Fixed-bed reactor studies with Ni–Mo/Al₂O₃ catalysts under 18–20 barg and 250–380°C follow apparent first-order kinetics. The rate constant (k) is derived from ln(1/(1 − X)) vs. W/F plots (R² > 0.98). Activation energy (Ea) is calculated via Arrhenius plots, accounting for hydrogen donor efficiency and coke suppression mechanisms .

Q. How does the methoxyphenyl substituent influence the compound’s photochemical reactivity compared to non-substituted tetralin analogs?

- Methodology : UV-Vis spectroscopy and radical trapping experiments (e.g., using TEMPO) reveal that the methoxy group enhances electron-donating capacity, stabilizing charge-transfer intermediates in photoinduced reactions. Compare quantum yields in polar vs. nonpolar solvents; tetralin derivatives with methoxyphenyl groups show accelerated cyclodimerization rates in acetonitrile due to solvent polarity effects .

Q. What strategies resolve contradictions in experimental vs. theoretical data for solubility parameters of methoxyphenyl-tetralin derivatives?

- Methodology : Cross-validate Hansen solubility parameters (HSPs) via experimental techniques (e.g., turbidimetry) and COSMO-RS simulations. Discrepancies often arise from neglecting hydrogen-bonding contributions of the hydroxyl group. Adjust model parameters using activity coefficients derived from vapor-liquid equilibrium (VLE) data .

Methodological Notes

- Data Validation : When comparing experimental and computational results (e.g., ΔHvap), use statistical tools like Bland-Altman plots to identify systematic biases .

- Safety Considerations : While not commercialized, assess neurotoxicity risks by analogy to structurally related compounds (e.g., AETT) using in vitro neuronal cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.